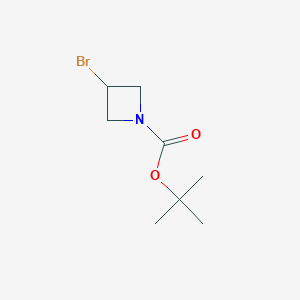
3-Amino-2-(cyclopentylmethyl)propanoic acid hydrochloride
Overview
Description
3-Amino-2-(cyclopentylmethyl)propanoic acid hydrochloride, also known as cyclopentylmethylglycine hydrochloride (CPMG-HCl), is a small molecule inhibitor of the enzyme serine hydroxymethyltransferase (SHMT). It is used in a variety of scientific research applications, including biochemical, physiological, and pharmacological studies. CPMG-HCl has been found to be a useful tool in the study of various biological processes, including protein synthesis, signal transduction, and metabolic regulation.
Scientific Research Applications
Synthesis and Anticancer Activity
- Anticancer Agent Synthesis : Compounds synthesized using derivatives of triazinones, which include structures related to 3-Amino-2-(cyclopentylmethyl)propanoic acid, have shown significant anticancer activities in vitro. These compounds are active cytotoxic agents against different cancer cell lines (Saad & Moustafa, 2011).
Material Science and Polymer Chemistry
- Renewable Building Block for Benzoxazine : Phloretic acid, a compound related to 3-Amino-2-(cyclopentylmethyl)propanoic acid, has been explored as a renewable building block for enhancing the reactivity of molecules towards benzoxazine ring formation. This approach is significant for sustainable material science (Trejo-Machin et al., 2017).
Corrosion Inhibition
- Corrosion Inhibitors : Certain cysteine-based Schiff's bases, structurally related to 3-Amino-2-(cyclopentylmethyl)propanoic acid, have been synthesized and found effective as corrosion inhibitors for mild steel in acidic solutions. This highlights its potential in industrial applications (Gupta et al., 2016).
Bioavailability Studies
- Oral Bioavailability Studies : Research on bioavailability in primates of compounds similar to 3-Amino-2-(cyclopentylmethyl)propanoic acid has been conducted, showing high absorption into the systemic circulation (Duncan et al., 1992).
Catalysis
- Asymmetric Transfer Hydrogenation : Amino acid-based ligands, akin to 3-Amino-2-(cyclopentylmethyl)propanoic acid, have been used as catalysts in the asymmetric transfer hydrogenation of heteroaromatic ketones. This is crucial for the synthesis of certain antidepressant drugs (Buitrago et al., 2012).
Chemical Synthesis
- Synthesis of Heterocyclic Substances : 2-arylhydrazononitriles, structurally related to 3-Amino-2-(cyclopentylmethyl)propanoic acid, have been used in the synthesis of a wide variety of heterocyclic substances with significant antimicrobial activities (Behbehani et al., 2011).
properties
IUPAC Name |
2-(aminomethyl)-3-cyclopentylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c10-6-8(9(11)12)5-7-3-1-2-4-7;/h7-8H,1-6,10H2,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SETBWRFJEUGTKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC(CN)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311314-24-5 | |
| Record name | 3-amino-2-(cyclopentylmethyl)propanoic acid hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![6-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1525357.png)
![3-bromo-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B1525358.png)
![2-Methyl-5-nitro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1525359.png)